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For Researchers, Scientists, and Drug Development Professionals

The large terminase subunit, gp17, of bacteriophage T4 is a multifunctional protein essential

for viral replication. Its C-terminal domain houses a nuclease activity critical for processing the

concatemeric viral DNA into genome-length units for packaging into procapsids. This guide

provides a comparative analysis of the key amino acid residues implicated in the nuclease

function of gp17, offering insights into their specific roles and the impact of their mutation on

enzymatic activity.

Key Residues in gp17 Nuclease Activity
The nuclease domain of gp17 belongs to the RNase H family of nucleases, characterized by a

conserved active site architecture that coordinates metal ions for catalysis. Mutational studies

have identified several critical residues, primarily acidic and histidine residues, that are

indispensable for the nuclease function.

Active Site Residues
The catalytic core of the gp17 nuclease domain relies on a constellation of acidic residues to

coordinate divalent metal ions, typically Mg2+, which are essential for phosphodiester bond

cleavage.
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Residue Mutation
Effect on Nuclease
Activity

Reference

Aspartate (D) at

position 401
D401N

Complete loss of

nuclease activity.[1]

F. Rentas and V. Rao,

in preparation[2]

Aspartate (D) at

position 409
-

Critical for terminase

cutting activity.

F. Rentas and V. Rao,

in preparation[2]

Other conserved

acidic residues
-

Essential for catalysis.

[3][4]
Alam et al., 2008[3][4]

Metal-Binding Histidine Residues
A histidine-rich region in the C-terminus of gp17 has been implicated in metal ion binding,

which is crucial for the structural integrity and catalytic activity of the nuclease domain.

Residue Mutation
Effect on Nuclease
and Packaging
Function

Reference

Histidine (H) at

position 436

H436R and 11 other

substitutions

Dramatic loss of both

terminase and DNA-

packaging functions;

lethal for T4

development.

Not specified in

search results

Regulation of gp17 Nuclease Activity
The nuclease function of gp17 is tightly regulated to ensure that DNA cleavage occurs only at

the appropriate stages of the packaging process. This regulation is primarily achieved through

the interplay between the N-terminal ATPase domain of gp17 and the small terminase subunit,

gp16.

The ATPase domain must be active for the nuclease to function. Deletion of the ATPase

domain has been shown to reduce nuclease activity significantly.[3][4] The binding and

hydrolysis of ATP by the N-terminal domain are thought to induce conformational changes that

are transmitted to the C-terminal nuclease domain, thereby activating it.
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The small terminase subunit, gp16, acts as a crucial modulator of gp17's activities. It stimulates

the ATPase activity of gp17, which in turn is a prerequisite for nuclease activation.

Below is a diagram illustrating the regulatory workflow of gp17 nuclease activity.
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Caption: Regulatory workflow of gp17 nuclease activation.
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Experimental Protocols
In Vitro Nuclease Activity Assay
This protocol provides a general framework for assessing the nuclease activity of wild-type and

mutant gp17 proteins using a plasmid DNA substrate.

Materials:

Purified wild-type and mutant gp17 proteins

Supercoiled plasmid DNA (e.g., pUC19 or pBR322)

Nuclease Assay Buffer: 50 mM Tris-HCl (pH 7.5-8.0), 10 mM MgCl₂, 1 mM DTT, 100 µg/ml

BSA

ATP solution (100 mM)

Purified gp16 protein (optional, for studying regulation)

Agarose

TAE or TBE buffer

DNA loading dye

Ethidium bromide or other DNA stain

Proteinase K

EDTA (0.5 M)

Procedure:

Reaction Setup:

On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would

include:
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2 µL of 10x Nuclease Assay Buffer

1 µL of plasmid DNA (e.g., 200 ng)

2 µL of 10 mM ATP

X µL of purified gp17 protein (concentration to be optimized)

(Optional) X µL of purified gp16 protein

Nuclease-free water to a final volume of 20 µL.

Include control reactions:

No enzyme control (plasmid DNA in buffer only).

Wild-type gp17 control.

Incubation:

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes). The optimal

incubation time may need to be determined empirically.

Reaction Termination:

Stop the reaction by adding 2 µL of 0.5 M EDTA and 1 µL of Proteinase K (10 mg/mL).

Incubate at 50°C for 20 minutes to digest the protein.

Agarose Gel Electrophoresis:

Add 4 µL of 6x DNA loading dye to each reaction.

Load the samples onto a 1% agarose gel prepared with TAE or TBE buffer and containing

a DNA stain.

Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated an

adequate distance.
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Visualization and Analysis:

Visualize the DNA bands under UV light.

Nuclease activity is indicated by the conversion of supercoiled plasmid DNA to relaxed

circular and/or linear forms. Complete degradation will result in a smear.

Quantify the band intensities using gel documentation software to compare the activity of

mutant proteins to the wild-type.

Below is a diagram illustrating the experimental workflow for the in vitro nuclease assay.
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In Vitro gp17 Nuclease Assay Workflow
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Caption: Experimental workflow for the in vitro gp17 nuclease assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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